N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide
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Overview
Description
N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a propionamide moiety, with an o-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the following steps:
Formation of the Propionamide Backbone: The initial step involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as triethylamine to form N-o-tolyl-propionamide.
Introduction of the Pyrrolidine Ring: The N-o-tolyl-propionamide is then reacted with pyrrolidine under suitable conditions, often involving a catalyst like palladium on carbon (Pd/C) and hydrogen gas to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-12-6-2-3-7-13(12)15-14(17)8-11-16-9-4-5-10-16/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17) |
InChI Key |
RCJDLWXECMLHIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCC2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCC2 |
Origin of Product |
United States |
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